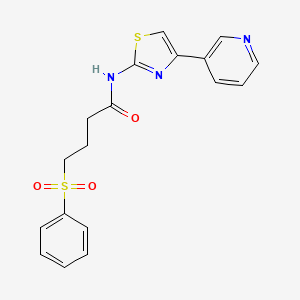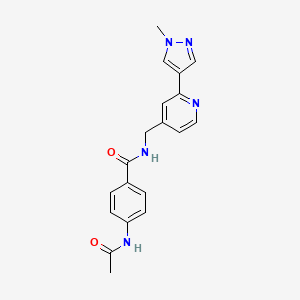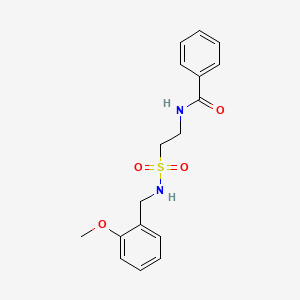
6-クロロ-2-メチル-3-フェニルピリミジン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-methyl-3-phenylpyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family. It is a white crystalline solid that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
科学的研究の応用
6-Chloro-2-methyl-3-phenylpyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
Target of Action
The primary targets of 6-Chloro-2-methyl-3-phenylpyrimidin-4-one are currently under investigation. As a pyrimidinone derivative, it is likely to interact with various enzymes and receptors in the body .
Mode of Action
It is known that pyrimidinone derivatives can interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, and modulating signal transduction pathways .
Biochemical Pathways
Pyrimidinone derivatives are known to influence a wide range of biochemical processes, including cell proliferation, apoptosis, and signal transduction .
Result of Action
The molecular and cellular effects of 6-Chloro-2-methyl-3-phenylpyrimidin-4-one are currently under investigation. Preliminary studies suggest that it may have potential applications in various fields.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-2-methyl-3-phenylpyrimidin-4-one. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-3-phenylpyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-chloro-3-phenylpropanoic acid with urea in the presence of a base, followed by chlorination and methylation steps.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
化学反応の分析
Types of Reactions
6-Chloro-2-methyl-3-phenylpyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidinones .
類似化合物との比較
Similar Compounds
2-Methyl-3-phenylpyrimidin-4-one: Lacks the chlorine atom at position 6.
6-Chloro-3-phenylpyrimidin-4-one: Lacks the methyl group at position 2.
6-Chloro-2-methylpyrimidin-4-one: Lacks the phenyl group at position 3.
Uniqueness
6-Chloro-2-methyl-3-phenylpyrimidin-4-one is unique due to the presence of both the chlorine atom at position 6 and the methyl group at position 2, which contribute to its distinct chemical properties and biological activities. This combination of substituents enhances its potential as a versatile compound in various scientific and industrial applications.
特性
IUPAC Name |
6-chloro-2-methyl-3-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-13-10(12)7-11(15)14(8)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCUVRPSUKLRHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1C2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2365536.png)

![6-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2365538.png)
![6-[[4-(4-ethoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2365543.png)
![Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2365544.png)

![2-(benzyloxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide](/img/structure/B2365546.png)



